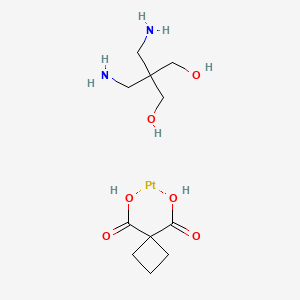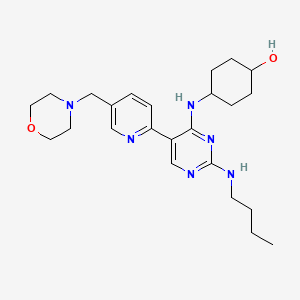
UNC2250
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UNC2250 是一种有效的 Mer 受体酪氨酸激酶选择性抑制剂。由于其能够以高特异性抑制 Mer 磷酸化,这种化合物在科学研究中表现出巨大的潜力。Mer 受体酪氨酸激酶是 TAM 家族的一部分,该家族还包括 Axl 和 Tyro3。 这些激酶在各种细胞过程中起着至关重要的作用,包括细胞存活、增殖和免疫调节 .
科学研究应用
UNC2250 具有广泛的科学研究应用,包括:
化学: 用作研究 Mer 受体酪氨酸激酶及其在各种化学反应中的作用的工具化合物。
生物学: 用于基于细胞的分析以研究 Mer 受体的生物学功能及其在诸如凋亡和增殖等细胞过程中的参与。
医学: 探索作为涉及异常 Mer 受体活性的疾病(如癌症和炎症性疾病)的潜在治疗剂。
作用机制
UNC2250 通过选择性抑制 Mer 受体酪氨酸激酶发挥作用。该机制涉及:
与 ATP 结合位点的结合: this compound 结合到 Mer 受体的 ATP 结合位点,阻止 ATP 结合,从而抑制受体的激酶活性。
磷酸化的抑制: 通过阻断 ATP 结合,this compound 抑制 Mer 受体及其下游信号通路的磷酸化。
细胞过程的调节: 这种抑制会导致各种细胞过程的调节,包括细胞存活、增殖和免疫反应
生化分析
Biochemical Properties
UNC2250 is a highly selective inhibitor of Mer receptor tyrosine kinase, with an IC50 value of 1.7 nM . It exhibits a high degree of selectivity over related kinases such as Axl and Tyro3, with IC50 values of 100 nM and 270 nM, respectively . This compound reduces endogenous Mer phosphorylation levels and blocks ligand-stimulated activation of chimeric EGFR-Mer in cells . This compound interacts with various enzymes and proteins, including MerTK, and inhibits its phosphorylation, thereby affecting downstream signaling pathways .
Cellular Effects
This compound has been shown to significantly impact various cellular processes. In mantle cell lymphoma (MCL) cells, this compound inhibits proliferation and invasion, induces G2/M phase arrest, and promotes apoptosis . It also sensitizes MCL cells to chemotherapeutic agents such as vincristine and doxorubicin . In inflammatory responses, this compound inhibits the infiltration of neutrophils and monocytes into the lungs and reduces reactive oxygen species (ROS) production in LPS-induced acute lung injury (ALI) models . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of Mer receptor tyrosine kinase. By binding to the ATP-binding site of MerTK, this compound prevents the phosphorylation and activation of MerTK, thereby inhibiting downstream signaling pathways such as the AKT and p38 pathways . This inhibition leads to reduced cell proliferation, increased apoptosis, and enhanced sensitivity to chemotherapeutic agents . Additionally, this compound blocks ligand-dependent phosphorylation of chimeric EGFR-Mer, further demonstrating its specificity and effectiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and pharmacokinetic properties, with a moderate half-life, clearance, and volume of distribution . Long-term studies in MCL-cell-derived xenograft models have shown that this compound delays disease progression and induces apoptosis in cancer cells . The effects of this compound may vary depending on the duration of treatment and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In MCL-cell-derived xenograft mouse models, a dose of 75 mg/kg of this compound produced approximately 50% inhibition of tumor growth relative to the vehicle-treated group . Higher doses may lead to increased efficacy but also pose a risk of toxicity and adverse effects. It is crucial to determine the optimal dosage to balance therapeutic benefits and potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with Mer receptor tyrosine kinase. By inhibiting MerTK, this compound affects the phosphorylation status of downstream signaling molecules, thereby modulating various cellular processes . The compound’s metabolic stability and bioavailability are essential factors in its effectiveness as a therapeutic agent .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits good solubility and bioavailability, allowing it to effectively reach its target sites . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with Mer receptor tyrosine kinase and inhibits its activity . This localization is crucial for its function, as it allows the compound to effectively modulate MerTK signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its therapeutic potential .
准备方法
合成路线和反应条件
UNC2250 的合成涉及多个步骤,从制备核心嘧啶结构开始。主要步骤包括:
嘧啶核的形成: 这是通过在受控条件下适当醛和胺之间的缩合反应实现的。
取代反应: 通过亲核取代反应将各种取代基引入嘧啶核。
最终组装: 最终化合物通过将取代的嘧啶与环己醇衍生物偶联来组装.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度。主要考虑因素包括:
反应温度和时间: 这些参数得到严格控制以确保反应完全并最大限度地减少副产物。
纯化方法: 采用结晶和色谱等技术来纯化最终产物.
化学反应分析
反应类型
UNC2250 主要经历以下类型的反应:
氧化: 该反应涉及添加氧或去除氢,通常由氧化剂促进。
还原: 氧化反应的相反,该反应涉及添加氢或去除氧。
取代: 该反应涉及用另一个官能团取代一个官能团.
常用试剂和条件
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代试剂: 这些包括各种亲核试剂,如胺和醇.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,this compound 的氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物 .
相似化合物的比较
与其他类似化合物相比,UNC2250 在对 Mer 受体酪氨酸激酶的高选择性方面是独一无二的。一些类似的化合物包括:
Axl 抑制剂: 这些化合物靶向 Axl 受体酪氨酸激酶,它是 TAM 家族的另一个成员。
Tyro3 抑制剂: 这些化合物抑制 Tyro3 受体酪氨酸激酶,也是 TAM 家族的一部分.
This compound 的独特性
选择性: 与 Axl 和 Tyro3 抑制剂相比,this compound 对 Mer 受体具有更高的选择性,使其成为研究 Mer 特定通路的宝贵工具。
属性
IUPAC Name |
4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSSKFCQHXOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of UNC2250 and how does it impact downstream signaling?
A: this compound is a selective inhibitor of the Mer tyrosine kinase (MerTK) []. It binds to MerTK and prevents its activation by the ligand Gas6. This inhibition disrupts downstream signaling pathways associated with cell survival, proliferation, migration, and inflammation. For example, in human umbilical vein endothelial cells (HUVECs), this compound blocked the Gas6-induced downregulation of thrombomodulin and upregulation of plasminogen activator inhibitor type-1 (PAI-1) [].
Q2: What is the impact of this compound on inflammatory responses in acute lung injury (ALI)?
A: In mouse models of LPS-induced ALI, this compound administration significantly reduced neutrophil and monocyte infiltration into the lungs []. This was accompanied by a decrease in lung damage and reactive oxygen species (ROS) production, suggesting a protective effect against inflammation.
Q3: How does this compound affect platelet aggregation and endothelial dysfunction in the context of graft-versus-host disease (GVHD)?
A: Research indicates that elevated Gas6 levels contribute to endothelial damage and thrombotic microangiopathy (TMA) associated with GVHD []. This compound was shown to suppress platelet aggregation induced by both exogenous Gas6 and collagen []. Additionally, it inhibited the Gas6-mediated downregulation of thrombomodulin and upregulation of adhesion molecules (ICAM-1 and VCAM-1) in HUVECs, suggesting a protective effect against endothelial dysfunction [].
Q4: Has this compound demonstrated efficacy in in vivo models of GVHD and TMA?
A: Yes, in mouse models of allogeneic hematopoietic stem cell transplantation (allo-HSCT), this compound administration significantly reduced hepatic GVHD and TMA formation in the liver and kidney []. These findings suggest its potential as a therapeutic agent for TMA associated with GVHD.
Q5: Are there any known structure-activity relationships (SAR) for this compound and its analogues?
A: While detailed SAR studies for this compound are not extensively discussed in the provided abstracts, it is known that the compound's design was based on a pseudo-ring replacement strategy targeting the Mer kinase active site []. This suggests that specific structural features of this compound, such as the pyridinepyrimidine core, are crucial for its potency and selectivity.
Q6: What are the potential implications of this compound's selectivity for MerTK in a therapeutic context?
A: this compound exhibits high selectivity for MerTK over other kinases []. This selectivity is crucial for minimizing off-target effects and enhancing its safety profile as a potential therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

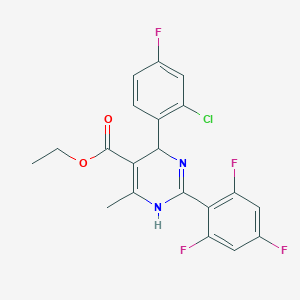
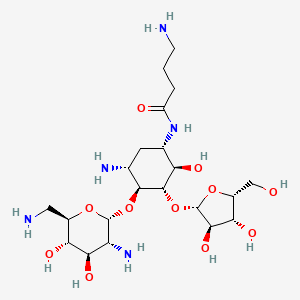
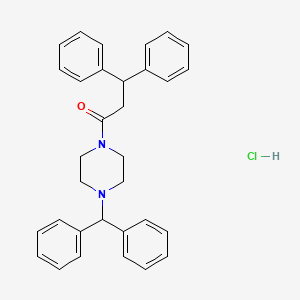
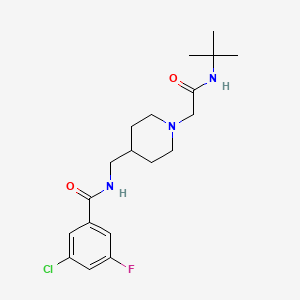
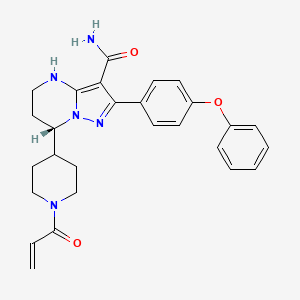
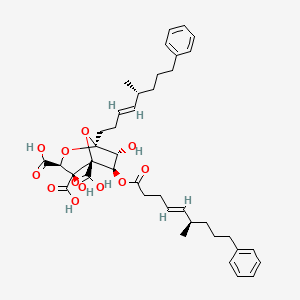
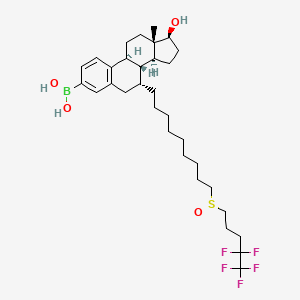
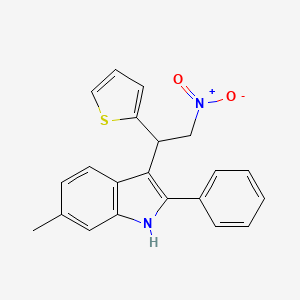

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
